Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core substituted with a nitrophenyl group and an ethyl ester functional group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester typically involves the condensation of 4-nitrobenzaldehyde with ethyl 4-aminobenzoate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is refluxed in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts, such as palladium or copper-based catalysts, can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitrobenzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino-substituted benzoic acid derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the ester group can be hydrolyzed to release benzoic acid, which has known antimicrobial properties .
Comparison with Similar Compounds
Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-[(E)-[(4-aminophenyl)methylene]amino]-, ethyl ester: This compound has an amino group instead of a nitro group, which affects its reactivity and biological properties.
Benzoic acid, 4-[(E)-[(4-methylphenyl)methylene]amino]-, ethyl ester: The presence of a methyl group instead of a nitro group leads to different chemical and physical properties.
Benzoic acid, 4-[(E)-[(4-chlorophenyl)methylene]amino]-, ethyl ester: The chloro group imparts different electronic effects, influencing the compound’s reactivity and applications.
Properties
CAS No. |
108529-41-5 |
---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
ethyl 4-[(4-nitrophenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H14N2O4/c1-2-22-16(19)13-5-7-14(8-6-13)17-11-12-3-9-15(10-4-12)18(20)21/h3-11H,2H2,1H3 |
InChI Key |
KORWUMFBBFSQIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.